Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Overview
Description
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide is a compound with the empirical formula C48H50N8O2Si. It has a molecular weight of 799.05 . This compound is used as a dye, with a dye content of 80% .
Molecular Structure Analysis
The compound has a complex structure with silicon, nitrogen, oxygen, and carbon atoms. The silicon atom is coordinated to two oxygen atoms forming a dihydroxide group .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of over 300°C . It exhibits a maximum absorption at 678 nm .Scientific Research Applications
Organic Electronics
Phthalocyanine derivatives have been utilized as semiconductor layers in organic thin-film transistors (OTFTs) based on their Langmuir−Blodgett (LB) films. These derivatives demonstrate promising electronic properties, making them suitable for applications in field-effect transistors, where they can operate as p-channel semiconductors. The molecular ordering and electronic properties of these films have been thoroughly examined, revealing their potential in organic electronics (Xiao et al., 2003).
Photodynamic Therapy
Silicon(IV) phthalocyanines have been investigated for their photophysical and biological properties, particularly in photodynamic therapy (PDT). These compounds exhibit high solubility, nonaggregation in specific solvents, and significant photocytotoxicity against various cancer cell lines. The ability of these derivatives to generate reactive oxygen species under light exposure makes them potential candidates for targeted cancer treatments (Lo et al., 2007).
Supramolecular Chemistry
The study of novel liquid crystalline crown ether-substituted phthalocyanines has opened new avenues in supramolecular chemistry. These compounds exhibit self-assembly into molecular cables and networks, which can be considered as molecular wires and channels for ions. Their unique assembly behavior and interaction with metal ions highlight their potential in developing molecular electronics and ionoelectronics (Nostrum et al., 1995).
Electropolymerization
The design and synthesis of electropolymerizable silicon(IV) phthalocyanine derivatives have demonstrated their utility in forming conductive polymers. These materials show potential in electronic devices due to their electropolymerization properties, which can be controlled to form conductive layers and structures (Bıyıklıoğlu & Alp, 2015).
Nonlinear Optical Properties
Silicon phthalocyanine derivatives have been explored for their nonlinear optical properties, particularly in the context of optical limiting and photonic applications. These studies reveal the potential of phthalocyanine nanocrystals and nanoconjugates in enhancing optical limiting responses, making them suitable for protecting optical sensors and human eyes from high-intensity light sources (Matshitse & Nyokong, 2020).
Safety and Hazards
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
4,13,22,31-tetratert-butyl-38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50N8O2Si/c1-45(2,3)25-13-17-29-33(21-25)39-49-37(29)51-43-36-24-28(48(10,11)12)16-20-32(36)42-54-40-34-22-26(46(4,5)6)14-18-30(34)38(50-40)52-44-35-23-27(47(7,8)9)15-19-31(35)41(53-39)55(44)59(57,58)56(42)43/h13-24,57-58H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJFELPKNFDSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C6N4[Si](N7C(=NC2=N3)C8=C(C7=NC9=NC(=N6)C1=C9C=CC(=C1)C(C)(C)C)C=C(C=C8)C(C)(C)C)(O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50N8O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399066 | |
Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85214-70-6 | |
Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SiPc interact with bacteria and what are the downstream effects?
A: SiPc acts as a photosensitizer, meaning it generates reactive oxygen species (ROS) upon excitation by light. [] In this study, SiPc was loaded into mesoporous silica-coated upconversion nanoparticles (UCNPs). Upon near-infrared (NIR) irradiation, the UCNPs emitted visible light, which excited the SiPc. This excited SiPc then interacted with surrounding oxygen molecules, generating ROS that are toxic to bacteria. [] These ROS cause significant damage to bacterial cell structures, ultimately leading to bacterial death. []
Q2: How does the functionalization of the UCNP shell impact SiPc's efficacy?
A: The research demonstrates that the functionalization of the UCNP shell influences SiPc's efficacy by affecting its penetration depth into the mesoporous silica. [] This directly impacts the efficiency of Förster resonance energy transfer (FRET) from the UCNP core to the loaded SiPc. [] Different functionalizations can enhance or hinder SiPc's penetration, thereby modulating the intensity of FRET and ultimately influencing the generation of ROS and the bactericidal effect. []
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